molecular formula C18H21FN2O2 B1385129 N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide CAS No. 1020057-03-7

N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide

Cat. No. B1385129
M. Wt: 316.4 g/mol
InChI Key: KPKLSYFIVMTCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide, also known as N-F-Phenoxy-Pentyl-Aminobenzamide (NFPPAB), is a novel compound that has been gaining attention in the scientific research community due to its potential applications in drug discovery and development. NFPPAB is a small molecule that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal effects. Additionally, it has been shown to possess potent antiviral activity against various viruses, including HIV, influenza, and hepatitis C.

Scientific Research Applications

Gastrokinetic Activity

N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide and related compounds have been studied for their potential gastrokinetic activity. Research has shown that certain benzamide derivatives exhibit potent in vivo gastric emptying activity. For example, a study on a series of benzamides revealed potent gastrokinetic agents, highlighting the significance of the N-4 substituent in these compounds for their activity (Kato et al., 1992).

Cancer Therapy

Benzamide derivatives have also been explored for their potential in cancer therapy. A study discovered a specific benzamide inhibitor with significant antitumor activity in vivo, marking its advancement into clinical trials (Schroeder et al., 2009). Furthermore, another research found a benzamide compound (MGCD0103) that acts as a histone deacetylase inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been investigated. A study synthesized a series of benzamides and evaluated their antibacterial and antifungal activities, finding significant activity against a range of microorganisms (Ertan et al., 2007).

Antiviral Activity

Benzamide-based compounds have also been evaluated for their antiviral properties. Research into the synthesis of benzamide-based 5-aminopyrazoles and their derivatives revealed significant antiviral activities against avian influenza virus (Hebishy et al., 2020).

Antioxidant Potential

A study on the electrochemical oxidation of amino-substituted benzamides suggested their potential as powerful antioxidants due to their capacity to scavenge free radicals (Jovanović et al., 2020).

Anticonvulsant Properties

Benzamide derivatives have been synthesized and evaluated for their anticonvulsant activity. For instance, a study on two new ameltolide analogues found them to be effective in certain anticonvulsant models (Lambert et al., 1995).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-2-3-4-11-23-15-8-5-13(6-9-15)18(22)21-17-12-14(20)7-10-16(17)19/h5-10,12H,2-4,11,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKLSYFIVMTCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide

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